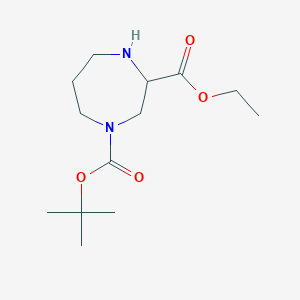

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate

Beschreibung

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate is a seven-membered heterocyclic compound containing two nitrogen atoms in its diazepane ring. The tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively, confer steric bulk and modulate solubility. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of matrix metalloproteinase (MMP) inhibitors, as evidenced by its role in generating acyl-substituted derivatives under microwave irradiation . Its synthesis typically involves multi-step reactions, including Boc protection, acylation, and esterification, with yields optimized via advanced techniques like microwave-assisted synthesis .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 1,4-diazepane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9-15(8-6-7-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSZWLYPHNEPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145819 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850786-99-1 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850786-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection and Sequential Esterification

The tert-butyloxycarbonyl (Boc) group is widely employed to protect amines during diazepane synthesis. In one approach, 3-bromopropylamine hydrobromide (DA1) undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in methanol with triethylamine (Et₃N) as a base . The resulting tert-butyl (3-bromopropyl)carbamate (DA2) is subsequently reacted with ethyl chloroformate to install the ethyl ester moiety. This two-step process achieves a 99% yield for DA2, though the final esterification step requires optimization to minimize hydrolysis .

Critical parameters include:

-

Temperature : 0°C for Boc protection to prevent side reactions.

-

Solvent : Dichloromethane (CH₂Cl₂) for efficient phase separation during workup.

-

Stoichiometry : A 1.9:1 molar ratio of Boc₂O to DA1 ensures complete protection .

Palladium-Catalyzed Hydrogenation

Hydrogenation serves as a pivotal step for deprotecting intermediates. For instance, 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate undergoes hydrogenolysis using palladium on activated charcoal (Pd/C) under 2585.81 Torr H₂ in ethanol at 40°C . Although this method targets a piperidine analog, analogous conditions apply to diazepane systems. The reaction achieves a 99% yield after 24 hours, highlighting the robustness of Pd/C for cleaving benzyl-type protecting groups .

Mechanistic Insight :

Hydrogen adsorption on Pd/C facilitates the heterogeneous cleavage of the C–N bond, selectively removing the phenylethyl group while preserving the Boc and ethyl esters .

The introduction of ester groups via coupling reactions is exemplified by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). In a recent study, tert-butyl 1,4-diazepane-1-carboxylate was coupled with 5-chloronicotinic acid using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) . The reaction proceeds at room temperature, yielding 98% of the Boc-protected intermediate after purification by preparative HPLC .

Key Advantages :

-

Mild Conditions : Room temperature reactions reduce energy consumption.

-

Compatibility : HATU activates carboxylic acids without racemization, critical for chiral diazepanes .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for sterically hindered intermediates. A 2024 protocol describes the synthesis of 1-tert-butyl 3-methyl 4-cinnamoyl-1,4-diazepane-1,3-dicarboxylate derivatives under microwave conditions (120°C, 90 W, 20 minutes) . While this method focuses on methyl esters, substituting methyl chloroformate with ethyl analogs enables the target compound’s synthesis. Microwave irradiation reduces reaction times from hours to minutes, achieving yields comparable to conventional heating (85–90%) .

Optimization Considerations :

-

Power Settings : Excessive power may degrade heat-sensitive intermediates.

-

Solvent Choice : Ethanol or DMF ensures homogeneous heating .

SnAP Reagent-Based One-Pot Synthesis

A groundbreaking 2025 study utilized SnAP (Sn-triflate-assisted phosphorylation) reagents for the one-step synthesis of 1-tert-butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate . The method involves reacting 2-((tributylstannyl)methoxy)ethyl methanesulfonate (M3) with ethyl glycinate under mild conditions. This approach eliminates multi-step protection-deprotection sequences, achieving an 88% yield with >99% purity .

Reaction Scheme :

Benefits :

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Reaktionstypen

1-tert-Butyl-3-ethyl-1,4-Diazepan-1,3-dicarboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reduktionsmitteln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden unter kontrollierten Bedingungen verwendet, um die gewünschten Substitutionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for functionalization that can lead to diverse chemical entities.

2. Biological Research:

- Biological Activity Studies: Ongoing research investigates its interactions with biomolecules, focusing on potential therapeutic effects. Preliminary studies suggest that it may exhibit significant biological activities, including antimicrobial and anticancer properties .

3. Medicinal Chemistry:

- Therapeutic Applications: Investigations into the compound's pharmacological properties are underway, with a focus on its potential use in treating various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development.

4. Industrial Applications:

- Material Development: The compound is also explored for its utility in developing new materials and chemical processes, particularly in the production of polymers and other industrial chemicals.

Anticancer Efficacy

A study evaluated the effects of diazepane derivatives on prostate cancer cell lines. Results indicated that compounds similar to 1-tert-butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate significantly reduced cell viability in a time-dependent manner. Notably, PC3 cells exhibited greater sensitivity compared to DU145 cells.

Antimicrobial Activity

Another investigation tested related compounds against Gram-positive and Gram-negative bacteria. The results showed potent activity against strains such as E. coli and S. aureus, highlighting the potential for developing new antimicrobial agents based on this compound.

| Study Type | Findings |

|---|---|

| Anticancer Studies | Significant reduction in viability of prostate cancer cell lines |

| Antimicrobial Studies | Potent activity against E. coli and S. aureus |

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Diazepane and Diazocane Derivatives

Key Observations :

Azepane and Piperidine Analogs

Key Observations :

Pyrrole and Spirocyclic Derivatives

Key Observations :

Biologische Aktivität

1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate is a compound belonging to the diazepane class, characterized by its seven-membered heterocyclic structure containing two nitrogen atoms. Its unique properties make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing key research findings, applications, and mechanisms of action.

Structure and Formula

- IUPAC Name: 1-O-tert-butyl 3-O-ethyl 1,4-diazepane-1,3-dicarboxylate

- Molecular Formula: C₁₃H₂₄N₂O₄

- CAS Number: 850786-99-1

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Intermediate: Reaction of piperidine with ethyl chloroacetate yields 3-oxopiperidine.

- Protection of Amine: The intermediate is treated with tetrabutylammonium trifluorosilicate to form an N-BOC protected amide.

- Final Product Formation: The N-BOC protected amide is reacted with dimethyl oxalate to produce the final compound.

Chemical Reactions

This compound can undergo various chemical transformations, including:

- Oxidation (e.g., using potassium permanganate)

- Reduction (e.g., using lithium aluminum hydride)

- Substitution reactions involving halogens or other functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various biological effects. The exact pathways and targets depend on the context of use.

Antimicrobial Activity

Research has indicated that compounds similar to 1-tert-butyl 3-ethyl 1,4-diazepane exhibit antimicrobial properties. A study demonstrated that derivatives of diazepanes showed significant inhibition against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Neuropharmacological Effects

Another area of investigation focuses on the neuropharmacological effects of diazepane derivatives. Some studies have shown that these compounds can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Anticancer Potential

Preliminary research suggests that the compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate its mechanism and efficacy in vivo.

Data Table: Summary of Biological Activities

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its biological activities. Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

Material Science

In addition to biological applications, this compound serves as a building block in synthetic chemistry for creating more complex molecules used in various industrial applications.

Q & A

How can researchers optimize the multi-step synthesis of 1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization hinges on systematic adjustments to reaction conditions. For example:

- Step 1 (Deprotection/Substitution): Use NaH in DMF at 0°C for controlled deprotonation, as demonstrated in analogous diazepane syntheses (56% yield achieved under these conditions) .

- Oxidation Steps: Replace traditional oxidants with 3-chloroperbenzoic acid in CH₂Cl₂, which minimizes side reactions and improves selectivity .

- Workup: Employ gradient pH adjustments during aqueous extraction to isolate intermediates effectively .

Key Variables:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–20°C (early steps) | Prevents thermal degradation |

| Solvent | DMF/CH₂Cl₂ | Enhances reagent solubility |

| Catalyst | NaH (stoichiometric) | Ensures complete activation |

Reference multi-step protocols from diazepane analogs to identify critical control points .

What strategies resolve contradictions in reported yields for diazepane dicarboxylate syntheses across literature studies?

Advanced Research Question

Methodological Answer:

Contradictions often arise from divergent reaction conditions or purification methods. To reconcile discrepancies:

- Statistical Design of Experiments (DoE): Systematically vary parameters (e.g., solvent polarity, catalyst loading) and analyze yield trends using response surface methodology .

- Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., over-alkylation or ester hydrolysis) that reduce yield .

- Cross-Validation: Reproduce conflicting protocols under controlled conditions to isolate variables (e.g., humidity, reagent grade) .

Case Study: A 56% yield reported for a piperazine analog using mesitylene as an internal standard vs. 89% for a similar step in highlights the role of internal standards in quantifying true yields.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of tert-butyl and ethyl groups. Key signals: tert-butyl (δ ~1.4 ppm, singlet) and ethyl ester (δ ~4.1 ppm, quartet) .

- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients resolve ester hydrolysis byproducts (retention time shifts indicate purity ≥98%) .

- IR Spectroscopy: Carbamate C=O stretches (~1690–1740 cm⁻¹) differentiate between Boc-protected and free amine intermediates .

Validation Protocol: Cross-correlate NMR data with computational predictions (DFT calculations) to confirm structural assignments .

How can computational modeling predict reactivity and regioselectivity in diazepane dicarboxylate derivatives?

Advanced Research Question

Methodological Answer:

- DFT Calculations: Model transition states for key steps (e.g., Boc deprotection or esterification) to predict activation energies and regioselectivity .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice .

- Docking Studies: For biological applications, predict binding affinities of derivatives to target enzymes (e.g., proteases) using AutoDock Vina .

Example: MD simulations of NaH-mediated deprotonation in DMF revealed preferential activation of the diazepane N-H over competing sites .

What are common side reactions during diazepane dicarboxylate synthesis, and how can they be mitigated?

Basic Research Question

Methodological Answer:

- Over-Alkylation: Occurs with excess alkylating agents. Mitigation: Use stoichiometric NaH and slow reagent addition at 0°C .

- Ester Hydrolysis: Acidic or aqueous conditions degrade esters. Mitigation: Replace HCl with milder acids (e.g., TFA) in deprotection steps .

- Oxidative Degradation: Avoid prolonged exposure to peroxides; substitute with TEMPO/oxone systems for controlled oxidation .

Troubleshooting Table:

| Side Reaction | Detection Method | Mitigation Strategy |

|---|---|---|

| Over-alkylation | ¹H NMR (new alkyl peaks) | Reduce alkyl halide equivalents |

| Hydrolysis | HPLC (shorter retention) | Anhydrous workup |

How can researchers design experiments for diazepane derivatives using theoretical frameworks in heterocyclic chemistry?

Advanced Research Question

Methodological Answer:

- Retrosynthetic Analysis: Apply Corey’s methodology to deconstruct the diazepane core into tert-butyl carbamate and ethyl ester precursors .

- Mechanistic Frameworks: Use Curtin-Hammett principles to predict kinetic vs. thermodynamic control in ring-closing steps .

- Green Chemistry Metrics: Evaluate solvent sustainability (e.g., switch DMF to cyclopentyl methyl ether) using E-factor calculations .

Case Study: ’s 5-step synthesis aligns with Baldwin’s rules for 7-membered ring formation, justifying the choice of base and temperature .

What methodologies validate the biological activity of this compound in drug discovery pipelines?

Advanced Research Question

Methodological Answer:

- In Vitro Assays: Screen against protease targets (e.g., HIV-1 protease) using fluorescence resonance energy transfer (FRET) substrates .

- Metabolic Stability: Incubate with liver microsomes and quantify parent compound decay via LC-MS/MS .

- Toxicity Profiling: Use zebrafish embryos to assess developmental toxicity (LC₅₀ values) .

Data Integration: Correlate computational ADMET predictions with experimental results to prioritize derivatives for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.